molecular formula C9H4BrClFN B1459547 7-bromo-2-chloro-8-fluoroquinoline CAS No. 1510844-28-6

7-bromo-2-chloro-8-fluoroquinoline

Cat. No.: B1459547
CAS No.: 1510844-28-6
M. Wt: 260.49 g/mol
InChI Key: MBSARWOAEFKWQM-UHFFFAOYSA-N
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Description

7-bromo-2-chloro-8-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 7-bromo-2-chloro-8-fluoro-quinoline, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are employed to enhance the efficiency and sustainability of the synthesis process .

Scientific Research Applications

7-bromo-2-chloro-8-fluoroquinoline has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

7-bromo-2-chloro-8-fluoroquinoline is unique due to the presence of multiple halogen atoms, which enhance its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the quinoline structure provides a unique set of properties that make it valuable for various applications .

Biological Activity

7-Bromo-2-chloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogen substitutions. This structure imparts various biological activities, making it an important subject of study in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C9H4BrClFNC_9H_4BrClFN with a molecular weight of approximately 260.49 g/mol. The presence of bromine at the 7-position, chlorine at the 2-position, and fluorine at the 8-position enhances its chemical reactivity and biological activity.

The biological activity of this compound primarily results from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, blocking their function. This mechanism is crucial for its antibacterial properties, as it can interfere with bacterial DNA replication by stabilizing the topoisomerase-DNA complex, leading to lethal double-strand breaks .
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly through its action on prokaryotic topoisomerases, which are essential for bacterial DNA replication and transcription. The compound's halogen substituents enhance binding affinity for these targets .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria; inhibits DNA replication .
AntiviralPotential efficacy against viral pathogens; further studies needed.
AnticancerExhibits cytotoxic effects on various cancer cell lines; mechanism involves DNA interaction .
Anti-inflammatoryShows promise in reducing inflammation in vitro; specific pathways require further investigation.
Enzyme InhibitionInteracts with topoisomerases and other enzymes, leading to altered metabolic pathways .

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial potency of fluoroquinolone derivatives indicated that compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics like moxifloxacin, suggesting enhanced effectiveness against resistant strains .
  • Cytotoxicity in Cancer Cells : Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cell cycle progression. The specific effects of this compound on various cancer cell lines are currently under investigation to elucidate its potential as an anticancer agent .

Properties

IUPAC Name

7-bromo-2-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSARWOAEFKWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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